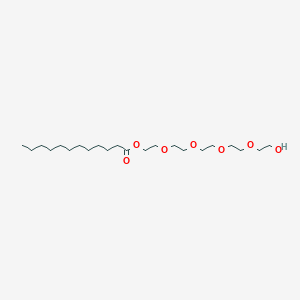
PEG5 Monolaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyethylene glycol 5 monolaurate is a nonionic surfactant derived from polyethylene glycol and lauric acid. It is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics. This makes it useful in various applications, including as an emulsifier, solubilizer, and dispersing agent in different industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Polyethylene glycol 5 monolaurate is typically synthesized through the esterification of polyethylene glycol with lauric acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{Polyethylene glycol} + \text{Lauric acid} \rightarrow \text{Polyethylene glycol 5 monolaurate} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of polyethylene glycol 5 monolaurate involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out at elevated temperatures to increase the reaction rate. After the reaction is complete, the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Polyethylene glycol 5 monolaurate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of polyethylene glycol 5 monolaurate can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Polyethylene glycol 5 monolaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Used in cell culture media to enhance cell growth and viability.
Medicine: Used in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the formulation of cosmetics, personal care products, and cleaning agents due to its emulsifying and solubilizing properties.
Mecanismo De Acción
The mechanism of action of polyethylene glycol 5 monolaurate involves its ability to interact with both hydrophilic and lipophilic substances. This allows it to form micelles, which can encapsulate hydrophobic molecules and improve their solubility in aqueous environments. The molecular targets and pathways involved in its action include the disruption of lipid bilayers and the formation of stable emulsions.
Comparación Con Compuestos Similares
Polyethylene glycol 5 monolaurate can be compared with other similar compounds, such as:
Polyethylene glycol 5 monostearate: Similar in structure but derived from stearic acid instead of lauric acid. It has different solubility and emulsifying properties.
Polyethylene glycol 5 monooleate: Derived from oleic acid and has different hydrophilic-lipophilic balance (HLB) values, making it suitable for different applications.
Polyethylene glycol 5 monopalmitate: Derived from palmitic acid and has different melting points and solubility characteristics.
Polyethylene glycol 5 monolaurate is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective as an emulsifier and solubilizer in various applications.
Propiedades
Número CAS |
58402-37-2 |
|---|---|
Fórmula molecular |
C22H44O7 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C22H44O7/c1-2-3-4-5-6-7-8-9-10-11-22(24)29-21-20-28-19-18-27-17-16-26-15-14-25-13-12-23/h23H,2-21H2,1H3 |
Clave InChI |
ODGZOZAHFLIINP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13383595.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B13383604.png)
![9,10-Dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13383611.png)

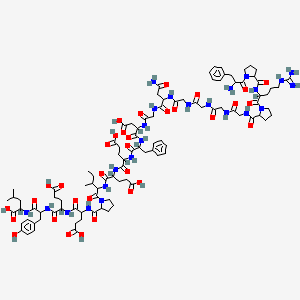
![9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole](/img/structure/B13383631.png)
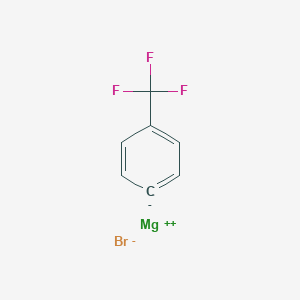
![4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13383669.png)
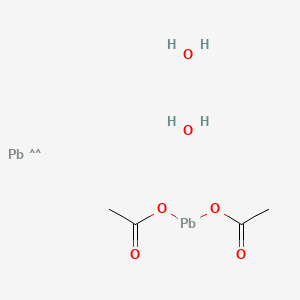
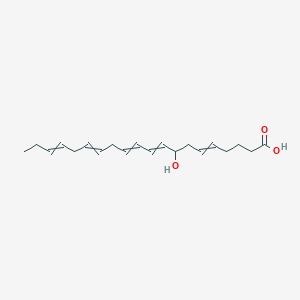
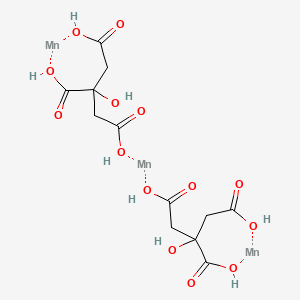
![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)
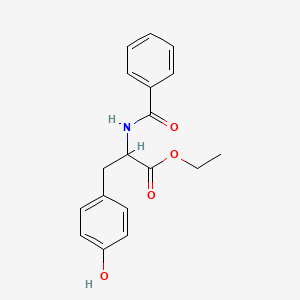
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate](/img/structure/B13383702.png)
